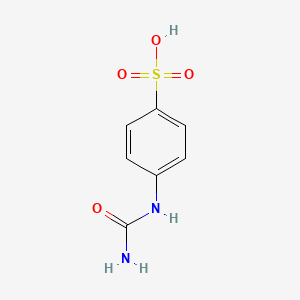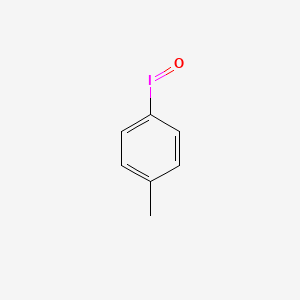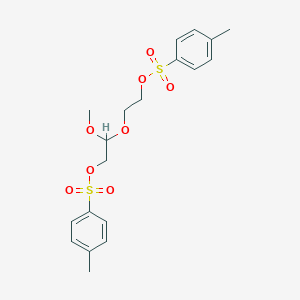
(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a methoxy group, a tosyloxy group, and a benzenesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of (S)-2-methoxyethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate (S)-2-methoxy-2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate. The intermediate is then reacted with another equivalent of p-toluenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The sulfonate group can be reduced to a sulfide under specific conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include substituted ethers or thioethers.
Reduction Reactions: Products include sulfides.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Scientific Research Applications
(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential use in drug development and as a prodrug.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its interaction with nucleophiles. The tosyloxy group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonate group, which stabilizes the transition state during the reaction.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Methoxy-2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate
- (S)-2-Methoxy-2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate
- (S)-2-Methoxy-2-(2-bromoethoxy)ethyl 4-methylbenzenesulfonate
Uniqueness
(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is unique due to the presence of the tosyloxy group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of various substrates.
Properties
Molecular Formula |
C19H24O8S2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[1-methoxy-2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H24O8S2/c1-15-4-8-17(9-5-15)28(20,21)26-13-12-25-19(24-3)14-27-29(22,23)18-10-6-16(2)7-11-18/h4-11,19H,12-14H2,1-3H3 |
InChI Key |
XOFIBYLQFDNQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC(COS(=O)(=O)C2=CC=C(C=C2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)
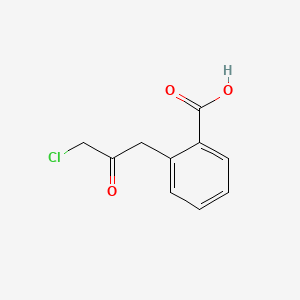
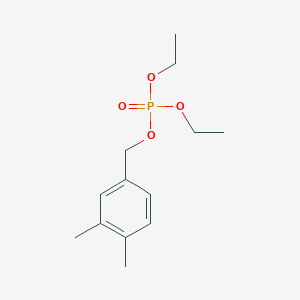
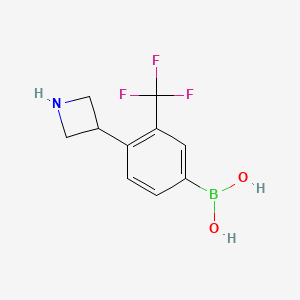
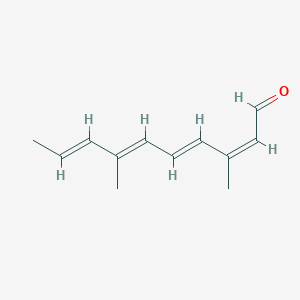
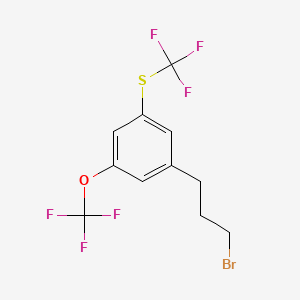

![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)

